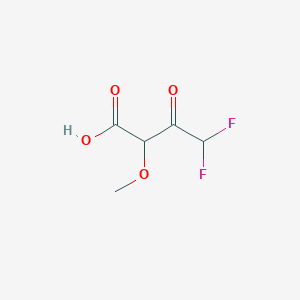

4,4-Difluoro-2-methoxyacetoacetate

Description

Properties

IUPAC Name |

4,4-difluoro-2-methoxy-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-11-3(5(9)10)2(8)4(6)7/h3-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEBOWHIOHDJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"spectral data of 4,4-Difluoro-2-methoxyacetoacetate (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Analysis of 4,4-Difluoro-2-methoxyacetoacetate

Introduction

4,4-Difluoro-2-methoxyacetoacetate is a complex organic molecule of significant interest in synthetic chemistry and drug development due to its unique combination of functional groups: a β-keto ester, a difluoromethyl group, and a methoxy ether. The presence and interplay of these functionalities impart specific chemical reactivity and potential biological activity. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through a combination of spectroscopic techniques. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,4-Difluoro-2-methoxyacetoacetate, offering insights into the interpretation of its spectral characteristics. The information presented herein is based on established principles of spectroscopy and data from analogous compounds, providing a robust predictive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,4-Difluoro-2-methoxyacetoacetate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Multiplicities:

-

-OCH₃ (methoxy group protons): A singlet is expected around δ 3.4-3.8 ppm. The exact chemical shift will be influenced by the neighboring carbonyl group.

-

-CH- (methine proton): This proton is adjacent to a carbonyl group and a methoxy group, which will shift it downfield to approximately δ 4.5-5.0 ppm. It will appear as a singlet.

-

-CHF₂ (difluoromethyl proton): This proton will be significantly deshielded by the two fluorine atoms and will appear as a triplet due to coupling with the two equivalent fluorine atoms. The expected chemical shift is in the range of δ 5.8-6.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

-

-OCH₃ (methoxy carbon): Expected to appear around δ 50-60 ppm.

-

-CH- (methine carbon): This carbon, being attached to two oxygen atoms, will be significantly deshielded, with an expected chemical shift in the range of δ 80-90 ppm.

-

-C=O (keto carbonyl): The ketone carbonyl carbon is expected to resonate at approximately δ 190-200 ppm.

-

-C=O (ester carbonyl): The ester carbonyl carbon will appear slightly upfield from the ketone carbonyl, typically in the range of δ 165-175 ppm.[1]

-

-CHF₂ (difluoromethyl carbon): The carbon of the difluoromethyl group will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. Its chemical shift is expected in the range of δ 110-120 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[2][3]

Expected Chemical Shift and Multiplicity:

-

-CHF₂ (difluoromethyl fluorines): The two fluorine atoms are chemically equivalent and will therefore give a single signal. This signal will be split into a doublet by the adjacent proton. The chemical shift range for fluorine can be broad, but for a difluoromethyl group of this nature, it is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃.[3]

NMR Experimental Protocol

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[5]

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[6][7]

Predicted IR Spectrum

The IR spectrum of 4,4-Difluoro-2-methoxyacetoacetate is expected to show characteristic absorption bands for its key functional groups.

Expected Characteristic Absorption Bands:

-

C=O Stretching (Ketone): A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[8][9]

-

C=O Stretching (Ester): Another strong and sharp absorption band for the ester carbonyl is expected at a slightly higher frequency, around 1740-1760 cm⁻¹.[10][11] The presence of two distinct carbonyl peaks, or a broadened peak with a shoulder, would be indicative of the β-keto ester moiety.[8]

-

C-O Stretching (Ester and Ether): Strong C-O stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.[10][11]

-

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

IR Experimental Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples, requiring minimal sample preparation.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[12]

Predicted Mass Spectrum

Molecular Ion Peak (M⁺):

-

The molecular weight of 4,4-Difluoro-2-methoxyacetoacetate (C₆H₈F₂O₄) is 182.12 g/mol . A molecular ion peak (or a protonated molecule [M+H]⁺ in soft ionization techniques) would be expected at m/z 182 (or 183).

Fragmentation Pattern:

-

Mass spectrometry of halogenated compounds often shows characteristic fragmentation patterns.[13][14][15] Common fragmentation pathways for 4,4-Difluoro-2-methoxyacetoacetate could include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 151.

-

Loss of the entire ester group (-COOCH₃) to give a fragment at m/z 123.

-

Cleavage of the C-C bond between the carbonyls.

-

Loss of a fluorine atom, though less common for C-F bonds.

-

MS Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI) for GC-MS, which is a hard ionization technique that causes extensive fragmentation, and Electrospray Ionization (ESI) or Chemical Ionization (CI) for LC-MS, which are softer ionization methods that often preserve the molecular ion.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Summary of Predicted Spectral Data

| Spectroscopic Technique | Feature | Predicted Position | Multiplicity |

| ¹H NMR | -OCH₃ | δ 3.4-3.8 ppm | Singlet |

| -CH- | δ 4.5-5.0 ppm | Singlet | |

| -CHF₂ | δ 5.8-6.5 ppm | Triplet | |

| ¹³C NMR | -OCH₃ | δ 50-60 ppm | |

| -CH- | δ 80-90 ppm | ||

| -C=O (Ketone) | δ 190-200 ppm | ||

| -C=O (Ester) | δ 165-175 ppm | ||

| -CHF₂ | δ 110-120 ppm | Triplet | |

| ¹⁹F NMR | -CHF₂ | -110 to -130 ppm | Doublet |

| IR | C=O (Ketone) | 1720-1740 cm⁻¹ | Strong, Sharp |

| C=O (Ester) | 1740-1760 cm⁻¹ | Strong, Sharp | |

| C-O | 1000-1300 cm⁻¹ | Strong | |

| C-F | 1000-1100 cm⁻¹ | Strong | |

| MS | Molecular Ion (M⁺) | m/z 182 |

Workflow Diagrams

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural elucidation of 4,4-Difluoro-2-methoxyacetoacetate.

NMR Data Acquisition and Processing Workflow

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Technical Deep Dive: The Difluoromethyl Ketone (DFMK) Scaffold in Drug Discovery

The following technical guide details the reactivity, mechanism, and synthetic utility of the difluoromethyl ketone (DFMK) group, specifically tailored for application scientists and medicinal chemists.

Executive Summary

The

Fundamental Reactivity & Electronic Profile

The reactivity of DFMKs is governed by the strong inductive effect (

The Hydration Equilibrium

In aqueous physiological environments, DFMKs exist in an equilibrium between the keto form and the gem-diol (hydrate) form. This equilibrium is a critical parameter for drug design:

-

Too much hydration (e.g., TFMKs): The drug exists primarily as a stable gem-diol. Binding to the enzyme requires an energetic penalty to "dehydrate" the molecule before the specific nucleophilic attack can occur, or the gem-diol must bind as a transition state analog directly (which is sterically more demanding).

-

Balanced hydration (DFMKs): The equilibrium constant (

) is lower than that of TFMKs, meaning a significant population of the free ketone exists in solution, ready for rapid nucleophilic capture by the enzyme.

Table 1: Comparative Electronic & Hydration Properties

| Scaffold | Structure | Primary Mode of Action | Metabolic Stability | |

| Methyl Ketone | Non-covalent binding | Low ( | ||

| Monofluoromethyl | Weak reversible covalent | Moderate | ||

| Difluoromethyl | Balanced Reversible Covalent | High | ||

| Trifluoromethyl | Tight-binding TSA (High Desolvation cost) | High |

*Note:

Mechanism of Action: Transition State Mimicry

DFMKs are potent inhibitors of hydrolytic enzymes (serine/cysteine proteases) because they form a stable hemiketal (or hemithioketal) adduct that mimics the tetrahedral transition state of peptide bond hydrolysis.

Mechanistic Pathway[1][2]

-

Recognition: The peptidyl (P1-Pn) portion of the inhibitor binds to the enzyme's S1-Sn subsites.

-

Nucleophilic Attack: The active site nucleophile (Ser-OH or Cys-SH) attacks the electrophilic carbonyl carbon of the DFMK.

-

Stabilization: The resulting tetrahedral oxyanion is stabilized by the "oxyanion hole" (backbone amides), mimicking the high-energy intermediate of substrate cleavage.

-

Reversibility: Unlike chloromethyl ketones (which alkylate His residues irreversibly), the C-F bonds are stable and do not act as leaving groups. The complex is reversible, reducing the risk of permanent off-target haptenization.

Diagram 1: Mechanism of Serine Protease Inhibition

Caption: Kinetic pathway of reversible covalent inhibition. The DFMK forms a stable hemiketal adduct, mimicking the enzymatic transition state.

Synthetic Methodologies

Constructing the DFMK scaffold requires preventing the "haloform" cleavage or over-reaction common with fluorinated intermediates. The most robust route for drug discovery utilizes the Reformatsky-type reaction followed by oxidation.

Experimental Protocol: Synthesis via Modified Reformatsky

This protocol describes the synthesis of a peptidyl-DFMK precursor.

Reagents:

-

Aldehyde substrate (

) -

Ethyl bromodifluoroacetate (

) -

Activated Zinc dust (or RhCl(PPh3)3 for Honda-Reformatsky)

-

Dess-Martin Periodinane (DMP)

Workflow:

-

Activation: Suspend activated Zn dust (1.5 equiv) in dry THF under Argon.

-

Addition: Add ethyl bromodifluoroacetate (1.2 equiv) and the aldehyde (1.0 equiv) slowly. Initiate with mild heat or TMSCl if necessary.

-

Reaction: Stir at reflux for 2-4 hours. The intermediate formed is the

-difluoro- -

Hydrolysis & Decarboxylation: Saponify the ester (LiOH/MeOH) and decarboxylate (if using the keto-ester route) or reduce/protect for peptide coupling.

-

Oxidation (Critical Step): The resulting

-difluoroalcohol is oxidized to the ketone.-

Note: Standard Swern or Dess-Martin conditions are preferred. Avoid harsh basic conditions to prevent hydrate polymerization.

-

Diagram 2: Synthetic Workflow (Alcohol Oxidation Route)

Caption: Step-wise synthesis of DFMK inhibitors via the Reformatsky-Oxidation route, ensuring preservation of stereocenters.

Bioisosteric Applications & "Lipophilic Hydrogen Bonding"

Beyond protease inhibition, the

-

H-Bond Donor: The

bond in -

Lipophilicity: Unlike a hydroxyl group (which lowers LogP), the

group increases lipophilicity, improving membrane permeability while retaining H-bond capability. -

Metabolic Blockade: The DFMK group is resistant to P450-mediated oxidation at the

-position, a common clearance pathway for methyl ketones.

Diagram 3: Hydration Equilibrium & Bioisosterism

Caption: The DFMK exists in a tunable equilibrium. The ketone form reacts with enzymes; the CF2H tail acts as a lipophilic donor.

References

-

Synthesis of Difluoromethyl Ketones. Fluorine Notes. (2019). A comprehensive review of synthetic methods including Reformatsky and cross-coupling approaches.

-

CF2H: a fascinating group for application in drug development. Future Medicinal Chemistry. (2015). Analysis of the CF2H group as a bioisostere and warhead.

-

Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. (1986).[1] Foundational work establishing the correlation between hydration, electronegativity, and inhibition constants (

). -

The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. (2017). Quantitative assessment of H-bond acidity of the CF2H group.

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. (2005). Comparative study of fluorinated ketone inhibitors against viral proteases.

Sources

"stability of 4,4-Difluoro-2-methoxyacetoacetate under acidic/basic conditions"

Executive Summary

This technical guide details the stability profile of 4,4-Difluoro-2-methoxyacetoacetate (typically the ethyl or methyl ester), a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Core Stability Thesis:

The molecule exhibits a dichotomy in stability driven by the competing electronic effects of the

-

Acidic Conditions: The compound is moderately stable at low temperatures but undergoes hydrolysis followed by rapid decarboxylation upon heating or prolonged exposure to aqueous acid.

-

Basic Conditions: The compound is highly labile . The electron-withdrawing nature of the fluorine atoms activates the

-ketone toward nucleophilic attack, driving a Retro-Claisen cleavage that fragments the carbon skeleton even under mild aqueous basic conditions.

Chemical Identity & Structural Drivers

To understand the stability, we must first analyze the electronic environment of the scaffold.

| Feature | Structure / Property | Impact on Stability |

| Core Scaffold | Inherently prone to decarboxylation (acid) and cleavage (base). | |

| 4,4-Difluoro ( | Strongly Electron Withdrawing (EWG). Increases the electrophilicity of the C3 ketone, making it a "hotspot" for nucleophilic attack (e.g., by | |

| 2-Methoxy ( | Inductive EWG / Resonance EDG. Increases the acidity of the | |

| pKa (Estimated) | ~9.0 - 10.5 | The |

Stability Under Acidic Conditions

Under acidic conditions (pH < 4), the primary degradation pathway is a two-step cascade: Ester Hydrolysis followed by Decarboxylation .

Mechanism: The Decarboxylation Cascade

-

Protonation & Hydrolysis: The ester moiety is protonated and attacked by water, releasing the alcohol (ethanol/methanol) and generating the free

-keto acid intermediate. -

Cyclic Transition State: The free acid adopts a 6-membered cyclic transition state involving the

-carbonyl oxygen and the carboxylic acid proton. -

Irreversible Loss of

: The cycle collapses, expelling

Critical Insight: The

group destabilizes the developing positive charge on the carbonyl carbon during hydrolysis, potentially slowing the initial hydrolysis step compared to non-fluorinated analogs. However, once the free acid is formed, decarboxylation is rapid, especially above.

Acidic Degradation Pathway (Graphviz)

Stability Under Basic Conditions

The stability risk is highest under basic conditions. The presence of the difluoromethyl group fundamentally alters the reactivity landscape, making the Retro-Claisen condensation the dominant failure mode.

Mechanism: Retro-Claisen Cleavage

Unlike standard esters that simply saponify (hydrolyze to acid salt) under basic conditions, fluorinated

-

Nucleophilic Attack: The hydroxide ion (

) attacks the C3 ketone (the -

Fragmentation: The resulting tetrahedral intermediate collapses, breaking the C2-C3 bond.

-

Products: This releases a Difluoroacetate anion and a Methoxyacetate derivative .

Expert Note: This reaction is often faster than simple ester saponification. Consequently, attempting to hydrolyze the ester with aqueous NaOH to generate the carboxylate salt often results in low yields and high fragmentation impurities.

Basic Degradation Pathway (Graphviz)

Experimental Protocols for Stability Assessment

To validate these mechanisms in your specific matrix, the following self-validating experimental workflow is recommended.

Analytical Method (HPLC)

-

Column: SIELC Newcrom R1 (Mixed-mode RP/Ion-exchange) or C18 equivalent with high end-capping.

-

Mobile Phase: Acetonitrile (MeCN) : Water (with 0.1% Formic Acid).

-

Gradient: 5% MeCN to 90% MeCN over 20 mins.

-

-

Detection: UV at 210 nm (Ester carbonyl) and 254 nm.

-

Why this works: The acidic mobile phase stabilizes the analyte during the run. Formic acid suppresses ionization of the enol, sharpening peaks.

Forced Degradation Protocol

| Condition | Procedure | Expected Outcome |

| Acid Stress | Dissolve 10mg in 1mL MeCN. Add 1mL 0.1N HCl . Heat to | Loss of parent peak. Appearance of broad peak (decarboxylated ketone) and carboxylic acid intermediate. |

| Base Stress | Dissolve 10mg in 1mL MeCN. Add 1mL 0.1N NaOH . Stir at RT for 1h. | Rapid disappearance of parent. Appearance of two distinct early-eluting peaks (Difluoroacetic acid & Methoxyacetic acid fragments). |

| Oxidative | 10mg in MeCN + 3% | Generally stable (Fluorine protects against |

Workflow Diagram (Graphviz)

Handling & Storage Recommendations

Based on the mechanistic instability described above:

-

Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Moisture ingress will lead to slow hydrolysis and subsequent decarboxylation over time.

-

Reaction Conditions:

-

Avoid Aqueous Base: If enolate formation is required, use non-nucleophilic bases (e.g., LiHMDS, NaH, KOtBu) in anhydrous solvents (THF, DCM) at low temperatures (-78°C to 0°C).

-

Quenching: Quench basic reactions with mild acid (Ammonium Chloride) or rapid acidification to pH 5-6 to avoid the Retro-Claisen window.

-

-

Purification: Avoid silica gel chromatography with basic modifiers (e.g., Triethylamine). Use neutral or slightly acidic mobile phases.

References

-

SIELC Technologies. Separation of Ethyl 4,4-difluoroacetoacetate on Newcrom R1 HPLC column. Application Note. [Link]

-

Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation (Mechanism & Retro-Claisen). [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

Difluoromethyl Ketones: A Technical Guide to a Versatile Warhead in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the difluoromethyl ketone (-C(O)CF2H) has emerged as a uniquely valuable electrophilic "warhead." Its finely tuned reactivity, distinct from both non-fluorinated and trifluoromethyl ketones, enables the design of potent and often reversibly covalent inhibitors. This technical guide provides an in-depth exploration of the core attributes of difluoromethyl ketones, detailing their synthesis, mechanistic action, and proven applications in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile functional group for the creation of next-generation therapeutics.

The Difluoromethyl Ketone: A Privileged Electrophile

The utility of the difluoromethyl ketone stems from a unique confluence of electronic and steric properties imparted by the two fluorine atoms. Unlike the more intensely electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more nuanced electronic profile.

-

Enhanced Electrophilicity: The geminal fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by residues in an enzyme's active site, such as serine, cysteine, or threonine.[1] This heightened reactivity is the basis for its action as a covalent inhibitor.

-

Hydrate Stability: In aqueous environments, the electrophilic nature of difluoromethyl ketones shifts the equilibrium towards the formation of a stable gem-diol (hydrate).[2][3] This hydrated form can act as a transition-state analogue, mimicking the tetrahedral intermediate of substrate hydrolysis and leading to potent, non-covalent inhibition.[4]

-

Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethyl group (CF2-H) is weakly acidic and can function as a hydrogen bond donor.[5] This provides an additional, often overlooked, mode of interaction within a target's binding pocket, potentially enhancing affinity and selectivity.

These properties position the difluoromethyl ketone as a "tunable" warhead. It is reactive enough to form covalent bonds but often does so reversibly, a characteristic that can lead to improved safety profiles by minimizing permanent off-target modifications.[5][6]

Synthetic Strategies and Protocols

The synthesis of α,α-difluoroketones has historically been challenging.[7][8] However, several reliable methods have been established, making these valuable motifs accessible for drug discovery programs.

Protocol 1: Difluoroacylation from Esters

One of the most common approaches involves the reaction of an organometallic reagent with a derivative of difluoroacetic acid, such as ethyl difluoroacetate.[7]

Step-by-Step Methodology:

-

Generation of Nucleophile: Prepare the desired organolithium or Grignard reagent (R-Li or R-MgBr) from the corresponding halide in an appropriate anhydrous ether solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (Argon or Nitrogen) at low temperature (-78 °C).

-

Acylation Reaction: To the cooled solution of the organometallic reagent, slowly add a solution of ethyl difluoroacetate (1.0-1.2 equivalents) in anhydrous THF.

-

Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target difluoromethyl ketone (R-C(O)CF2H).

Protocol 2: Photoredox-Mediated Difluoromethylation of Enol Silanes

Modern photoredox catalysis offers a mild and efficient route to α-CHF2 ketones from readily available silyl enol ethers.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the silyl enol ether (1.0 eq.), a difluoromethyl radical precursor (e.g., N-tosyl-S-difluoromethyl-S-phenylsulfoximine, 1.5 eq.), and a photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile).

-

Initiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction for the consumption of the enol silane starting material via TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture. The crude product is then subjected to hydrolysis of the silyl ether, typically by treatment with a fluoride source like TBAF or an aqueous acid (e.g., 1M HCl).

-

Purification: After aqueous workup and extraction, purify the final difluoromethyl ketone product by flash column chromatography.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which difluoromethyl ketones inhibit enzymes, particularly serine and cysteine proteases, is through the formation of a covalent, yet often reversible, adduct.[1][10]

The process unfolds as follows:

-

Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the inhibitor's scaffold and the enzyme's binding pockets (e.g., S1, S2 pockets in proteases).

-

Nucleophilic Attack: The catalytic nucleophile of the enzyme (the hydroxyl of serine or the thiol of cysteine) attacks the highly electrophilic carbonyl carbon of the difluoromethyl ketone.

-

Hemiketal/Thiohemiketal Formation: This attack forms a tetrahedral intermediate known as a hemiketal (with serine) or a thiohemiketal (with cysteine).[11] The stability of this adduct is significantly enhanced by the electron-withdrawing fluorine atoms.

-

Reversibility: Unlike more reactive warheads that form irreversible bonds, the hemiketal/thiohemiketal adduct exists in equilibrium with the free enzyme and inhibitor. This reversibility can be advantageous, leading to a prolonged duration of action while reducing the risk of permanent, off-target protein modification.[6][12]

Caption: Covalent inhibition mechanism of a difluoromethyl ketone with a serine residue.

Applications and Case Studies in Drug Discovery

The unique properties of difluoromethyl ketones have been successfully exploited in the development of inhibitors for several important enzyme classes.

Case Study: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a primary target for osteoporosis therapies.[13][14] Its inhibition reduces the degradation of bone matrix proteins like type I collagen.[15][16] Several potent and selective Cathepsin K inhibitors incorporating a difluoromethyl ketone warhead have been developed. This moiety provides a balance of reactivity and reversibility ideal for targeting the active site cysteine (Cys25).[14]

Case Study: Serine Protease Inhibitors

Difluoromethyl ketones have demonstrated potent inhibition of various serine proteases, including acetylcholinesterase and human leukocyte elastase.[10][17][18] In a comparative study, peptidyl difluoromethyl and trifluoromethyl ketones were shown to be excellent inhibitors of chymotrypsin and elastase, acting as transition-state analogues that form stable hemiacetals with the active site serine.[10][19] The potency of these inhibitors often correlates with the chain length of the peptidyl portion, highlighting the importance of optimizing the entire molecule to fit the enzyme's substrate-binding pockets.[19]

| Compound Class | Target Enzyme | Therapeutic Area | Potency Range (IC50 / Ki) | Reference(s) |

| Peptidyl DFMKs | Cathepsin K | Osteoporosis | Low nM | [14] |

| Peptidyl DFMKs | Serine Proteases | Inflammation, Neurodegeneration | nM to µM | [10][17] |

| Heterocyclic DFMKs | Acetylcholinesterase | Malaria (vector control) | Low nM | [17][18] |

| β-amino DFMKs | GABAB Receptor | Neurological Disorders | Agonist Activity | [20] |

Experimental Workflow: Characterizing Inhibition

Assessing the inhibitory mechanism of a difluoromethyl ketone requires specific experimental designs to differentiate between simple competitive binding and time-dependent covalent inhibition.

Caption: Workflow for characterizing a potential covalent inhibitor.

Protocol: Time-Dependent Inhibition Assay

This assay is crucial to determine if the inhibitor acts via a slow-binding or covalent mechanism.[21]

-

Preparation: Prepare serial dilutions of the difluoromethyl ketone inhibitor. Use a fluorogenic or chromogenic substrate for the target enzyme.[22][23]

-

Pre-incubation: In a 96-well plate, add the enzyme to assay buffer containing the different concentrations of the inhibitor. Allow this mixture to pre-incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.[21]

-

Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Immediately measure the initial reaction velocity (Vo) using a plate reader, monitoring the change in fluorescence or absorbance over a short period.[24]

-

Analysis: For each pre-incubation time, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of a time-dependent, and likely covalent, mechanism of inhibition.[21][25]

Future Perspectives

The difluoromethyl ketone continues to be a functional group of high interest. Its application is expanding beyond proteases to other enzyme classes and even to non-enzyme targets like G-protein coupled receptors.[20] Future work will likely focus on refining synthetic methods to allow for greater structural diversity and on leveraging computational chemistry to design inhibitors with exquisite selectivity. The balance of reactivity and reversibility offered by the difluoromethyl ketone ensures its place as a powerful and enduring tool in the medicinal chemist's arsenal for designing safer and more effective medicines.

References

-

Kaminsky, K. A. et al. (2015). Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

(2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]

-

Kaminsky, K. A. et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PubMed. Available at: [Link]

-

Zhang, T. et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

-

(2019). October 2019 — "Synthesis of difluoromethyl ketones". Fluorine Notes - P&M Invest. Available at: [Link]

-

Gelb, M. H. et al. (n.d.). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. PubMed. Available at: [Link]

-

Pace, V. et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]

-

(n.d.). Selected examples of difluoromethyl ketones (DFMKs) with relevant... ResearchGate. Available at: [Link]

-

(n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. Available at: [Link]

-

Wang, D. et al. (2017). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Singh, R. et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. Available at: [Link]

-

Lu, J. et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. Available at: [Link]

-

Stagno, C. et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS. Available at: [Link]

-

Imperiali, B. & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. Available at: [Link]

-

Linclau, B. et al. (2016). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Available at: [Link]

-

G. K. S. Prakash, et al. (2018). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Greenwich Academic Literature Archive (GALA). Available at: [Link]

-

(n.d.). Generating diversity in difluoromethyl ketone derivatives. Semantic Scholar. Available at: [Link]

-

(2019). Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. eGrove - University of Mississippi. Available at: [Link]

-

Britton, H. G. et al. (2017). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Tota, M. R. et al. (2023). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]

-

Britton, H. G. et al. (2013). Evaluation of difluoromethyl ketones as agonists of the γ-aminobutyric acid type B (GABAB) receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Lategahn, J. et al. (2018). Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Lecaille, F. et al. (2010). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs. Available at: [Link]

-

de Gruyter, H. L. et al. (2022). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ChemBioChem. Available at: [Link]

-

Shah, F. H. et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences. Available at: [Link]

-

Li, Z. et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. Available at: [Link]

-

Black, W. C. (2010). Peptidomimetic inhibitors of cathepsin K. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Tipton, K. F. & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

-

Stepanenko, O. et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

-

Strelow, J. M. et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]

-

(2020). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??. ResearchGate. Available at: [Link]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. Volume # 5(126), September - October 2019 — "Synthesis of difluoromethyl ketones" [en.notes.fluorine1.ru]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Peptidomimetic inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Evaluation of difluoromethyl ketones as agonists of the γ-aminobutyric acid type B (GABAB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 4,4-Difluoro-2-methoxyacetoacetate: Acknowledging a Frontier in Bioactivity Research

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical biology and drug discovery, the exploration of novel molecular entities is a constant endeavor. This guide was intended to provide an in-depth technical overview of the biological activity of 4,4-Difluoro-2-methoxyacetoacetate. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant finding: the biological activity of this specific compound remains, as of now, uncharacterized and unpublished.

This absence of data presents not a limitation, but an open frontier for discovery. For researchers and drug development professionals, 4,4-Difluoro-2-methoxyacetoacetate represents a novel chemical space with untapped potential. The purpose of this document is therefore to transparently address the current knowledge gap and to provide a forward-looking perspective on how the biological activity of such a molecule could be approached, drawing parallels from related chemical structures.

While direct information is unavailable, we can look to the broader context of fluorinated and methoxy-containing organic molecules to understand the potential significance of 4,4-Difluoro-2-methoxyacetoacetate. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the methoxy group can influence a molecule's polarity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

The synthesis of related fluorinated compounds, such as aromatic molecules with a difluoro(methoxy)methyl fragment (CF2OCH3), has been a subject of interest.[1][2] These synthetic efforts highlight the growing accessibility of novel fluorinated building blocks for drug discovery.[2] Furthermore, various acetophenone derivatives containing fluorine and methoxy groups are recognized as valuable intermediates in the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.[3][4][5][6][7]

The journey to characterize the biological activity of a novel compound like 4,4-Difluoro-2-methoxyacetoacetate would typically involve a series of well-defined experimental stages. Below is a conceptual workflow that outlines a potential path forward for researchers interested in exploring this molecule.

Conceptual Workflow for Investigating the Biological Activity of 4,4-Difluoro-2-methoxyacetoacetate

Caption: A conceptual workflow for the systematic investigation of a novel compound's biological activity.

Future Directions and a Call to a Collaborative Research

The absence of data on 4,4-Difluoro-2-methoxyacetoacetate should be viewed as an invitation to the scientific community. The synthesis of this molecule, followed by a systematic evaluation of its biological properties, could lead to the discovery of new therapeutic agents or valuable research tools. Collaboration between synthetic chemists, biochemists, and pharmacologists will be paramount in unlocking the potential of this and other unexplored chemical entities.

As new research emerges, this guide will be updated to reflect the evolving understanding of 4,4-Difluoro-2-methoxyacetoacetate's role in the biological sciences.

References

- Pashko, M. O., & Yagupol'skii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- Melnykov, K. P., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- BenchChem. (2025).

- Sciforum. (n.d.).

- Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4.

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

- Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. ossila.com [ossila.com]

- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 7. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

Technical Whitepaper: 4,4-Difluoro-2-methoxyacetoacetate in Organic Synthesis

[1]

Executive Summary

In the landscape of modern drug discovery, the "Magic Methyl" effect is well-documented, but the "Fluorine-Methoxy" synergy is an emerging frontier. Ethyl 4,4-difluoro-2-methoxyacetoacetate (CAS 840521-79-1) represents a high-value synthetic scaffold that allows for the simultaneous introduction of a lipophilic hydrogen-bond donor (

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and critical role in constructing 4-methoxy-3-(difluoromethyl)pyrazoles and pyrimidines —motifs increasingly prevalent in next-generation SDHI fungicides and anti-tubercular agents.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before deploying this reagent, it is critical to understand its physicochemical behavior. Unlike non-fluorinated acetoacetates, the electron-withdrawing effect of the

| Property | Specification |

| IUPAC Name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate |

| CAS Number | 840521-79-1 |

| Molecular Formula | |

| Molecular Weight | 196.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~200-210°C (Predicted at 760 mmHg) |

| Density | |

| pKa ( | ~9.5 (Estimated; lower than acetoacetate due to |

| Stability | Hygroscopic; store under inert atmosphere ( |

Synthesis of the Building Block

While commercially available, large-scale applications often require in-house synthesis to control purity and cost. The most robust industrial route involves a Claisen Condensation between ethyl difluoroacetate and an activated methoxyacetyl donor.

Industrial Synthesis Route

The reaction utilizes the differing reactivities of the ester and the enolate to ensure regioselectivity.

Figure 1: Convergent synthesis via Claisen Condensation. The methoxyacetate enolate attacks the difluoroacetate electrophile.

Critical Process Parameter (CPP): The order of addition is vital. The in situ generation of the methoxyacetate enolate followed by the slow addition of ethyl difluoroacetate minimizes self-condensation of the methoxyacetate.

Synthetic Utility: Heterocycle Construction

The primary utility of this building block is the "One-Pot, Two-Point" functionalization of heterocycles. It serves as a 1,3-dielectrophile where the central carbon (C2) carries the methoxy substituent.

Regioselective Synthesis of Pyrazoles

Reaction with hydrazines yields pyrazoles. The regiochemistry is dictated by the hard/soft nature of the nucleophiles. The

Protocol A: Synthesis of 3-(Difluoromethyl)-4-methoxy-1-methyl-1H-pyrazol-5-ol

-

Reagents: Ethyl 4,4-difluoro-2-methoxyacetoacetate (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M).

-

Procedure:

-

Cool the ethanolic solution of the acetoacetate to 0°C.

-

Add methylhydrazine dropwise (Exothermic!).

-

Allow to warm to RT and reflux for 4 hours.

-

Concentrate and recrystallize.

-

-

Mechanism: Initial attack of

(tail) on the ketone (C3), followed by cyclization of the -

Outcome: The methoxy group is positioned at C4 of the pyrazole ring.

Synthesis of Pyrimidines

Reaction with amidines (e.g., acetamidine, guanidine) yields functionalized pyrimidines.

Figure 2: Divergent synthesis of N-heterocycles. The C2-methoxy group is retained, becoming the C4-substituent in pyrazoles and C5-substituent in pyrimidines.

Strategic Value in Drug Design

The "Fluorine-Methoxy" Effect

Why use this specific building block?

-

Metabolic Stability: The

group blocks metabolic oxidation at the benzylic-like position. -

Lipophilicity Modulation:

is a "lipophilic hydrogen bond donor" (bioisostere of -OH). -

Electronic Tuning: The C4-methoxy group on a pyrazole is electron-donating, which counteracts the strong electron-withdrawal of the C3-

group. This "push-pull" electronic system creates unique dipole moments valuable for binding affinity in protein pockets (e.g., SDHI fungicides and MmpL3 inhibitors for Tuberculosis).

Case Study: SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad utilize a pyrazole-carboxamide core.

-

Standard Scaffold: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Advanced Scaffold (using this reagent): 3-(difluoromethyl)-4-methoxy -1-methyl-1H-pyrazole-5-carboxylic acid (after functional group manipulation).

-

Benefit: The methoxy group can fill small hydrophobic pockets or act as a specific H-bond acceptor, improving selectivity against resistant fungal strains.

Handling & Safety Protocols

-

Hazard Identification: Fluorinated esters can be potent alkylating agents. The

-halo/methoxy ketones are potential skin irritants. -

Hydrolysis Risk: The ester bond is susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.

-

PPE: Standard lab coat, nitrile gloves (double gloving recommended), and safety glasses. Work must be conducted in a fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Fluorinated Acetoacetates

-

Pyrazoles in Agrochemicals

-

Title: "Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids."[1]

-

Source: WO2012025469A1 (Patent).

- URL

-

-

Bioactive Difluoromethyl Motifs

-

Commercial Availability & Properties

-

Title: "Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate Product Page."[5]

-

Source: BLD Pharm.

-

Sources

- 1. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 2. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 840521-79-1|Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate|BLD Pharm [bldpharm.com]

The Genesis and Ascendancy of Fluorinated Acetoacetates: A Technical Guide for the Modern Scientist

Foreword: The Silent Revolution of a Fluorinated Synthon

In the vast and ever-expanding landscape of synthetic chemistry, certain molecules, through their unique reactivity and versatility, carve out a niche of indispensable utility. Ethyl 4,4,4-trifluoroacetoacetate and its fluorinated congeners represent such a class of compounds. To the uninitiated, they are mere β-ketoesters; to the seasoned researcher in drug discovery and materials science, they are powerful synthons, gateways to a world of enhanced biological activity, metabolic stability, and novel material properties. This guide navigates the historical currents that led to their discovery, elucidates the fundamental principles governing their synthesis and reactivity, and showcases their profound impact on modern chemical innovation. Herein, we eschew a rigid, templated approach, instead allowing the narrative of these fascinating molecules to dictate the structure of our exploration, from the pioneering forays into organofluorine chemistry to the intricate molecular architectures they enable today.

I. The Dawn of a New Element: A Prelude to Fluorinated Carbonyls

The story of fluorinated acetoacetates is inextricably linked to the broader history of organofluorine chemistry, a field born from the arduous and often perilous quest to tame the most reactive of elements. For decades, chemists wrestled with the isolation of elemental fluorine, a challenge ultimately conquered by Henri Moissan in 1886. This monumental achievement, however, was preceded by the synthesis of the first organofluorine compounds. As early as 1862, the Russian chemist and composer Alexander Borodin reported the synthesis of an organofluorine compound via halogen exchange, a method that would become a cornerstone of industrial fluorination.

The true catalyst for the widespread synthesis of organofluorine compounds was the work of the Belgian chemist Frédéric Swarts . In 1892, he developed the "Swarts reaction," a robust method for replacing chlorine atoms with fluorine using antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst. This breakthrough opened the door to the systematic synthesis of a wide array of fluorinated molecules and laid the foundational groundwork for the industrial production of compounds like chlorofluorocarbons (CFCs), famously developed by Thomas Midgley, Jr. and Albert L. Henne in the 1930s as non-toxic, non-flammable refrigerants. It was within this burgeoning field of organofluorine chemistry that the stage was set for the emergence of fluorinated carbonyl compounds.

II. The Advent of a Versatile Building Block: The Claisen Condensation and the Birth of Ethyl 4,4,4-Trifluoroacetoacetate

While the exact first synthesis of a fluorinated acetoacetate is not definitively documented in a single seminal publication, the pathway to its creation became clear with the availability of fluorinated esters. The landmark work of chemists like Henne and E. T. McBee in the mid-20th century on the synthesis of fluorinated carboxylic acids and their derivatives was crucial. The first practical and widely adopted synthesis of the most prominent member of this class, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), leverages a classic named reaction: the Claisen condensation .

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, was first described by Rainer Ludwig Claisen in 1887. Its application to fluorinated esters, specifically the condensation of ethyl trifluoroacetate with ethyl acetate, proved to be a highly effective route to ETFAA.

Caption: A simplified workflow of the Claisen condensation for the synthesis of Ethyl 4,4,4-Trifluoroacetoacetate.

Experimental Protocol: A Modernized Approach to the Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

The following protocol is a synthesized and optimized procedure based on various patented industrial methods and laboratory-scale preparations.[1][2][3]

Materials:

-

Ethyl trifluoroacetate (1.0 eq)

-

Ethyl acetate (1.5 - 2.0 eq)

-

Sodium ethoxide (1.0 - 1.1 eq) or Sodium metal (for in situ generation)

-

Anhydrous ethanol (as solvent and for in situ base generation) or an inert solvent like cyclohexane

-

Acid for neutralization (e.g., formic acid, acetic acid, or dilute sulfuric acid)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer is charged with the chosen solvent (e.g., anhydrous ethanol or cyclohexane). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: If using pre-made sodium ethoxide, it is added to the solvent. For in situ generation, sodium metal is carefully added to anhydrous ethanol in the reaction vessel.

-

Reactant Addition: Ethyl acetate is added to the reaction mixture. The mixture is then cooled to 0-10 °C. Ethyl trifluoroacetate is added dropwise from the dropping funnel, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-60 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up: The reaction mixture is cooled to 0-10 °C, and the chosen acid is added slowly to neutralize the mixture, bringing the pH to a slightly acidic range.

-

Isolation and Purification: The resulting mixture is filtered to remove any precipitated salts. The filtrate is then subjected to distillation. The ethanol and excess ethyl acetate are removed, often as an azeotrope. The crude ethyl 4,4,4-trifluoroacetoacetate is then purified by vacuum distillation.

Yields: Reported yields for this process are typically in the range of 75-95%, depending on the specific conditions and scale of the reaction.[4]

III. The Influence of Fluorine: Unraveling the Unique Chemistry of Fluorinated Acetoacetates

The introduction of a trifluoromethyl group imparts profound changes to the chemical and physical properties of the acetoacetate backbone. These alterations are the very source of their synthetic utility.

Keto-Enol Tautomerism: A Shift in Equilibrium

Acetoacetic esters exist as an equilibrium mixture of keto and enol tautomers. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, significantly influences this equilibrium. In ethyl 4,4,4-trifluoroacetoacetate, the equilibrium is heavily shifted towards the enol form. This is due to the increased acidity of the α-protons and the stabilization of the resulting enolate and enol through intramolecular hydrogen bonding.

Caption: The equilibrium between the keto and enol forms of Ethyl 4,4,4-Trifluoroacetoacetate.

This pronounced preference for the enol tautomer has significant implications for the reactivity of ETFAA, making it a readily available and highly reactive nucleophile in various condensation reactions.

Enhanced Reactivity and Acidity

The electron-withdrawing nature of the trifluoromethyl group also enhances the electrophilicity of the carbonyl carbons and increases the acidity of the methylene protons. This heightened reactivity makes fluorinated acetoacetates excellent partners in a wide range of chemical transformations, including:

-

Heterocycle Synthesis: They are key precursors for the synthesis of a vast array of fluorinated heterocycles, such as pyrazoles, pyridines, and pyrimidines.

-

Michael Additions: The enolate of ETFAA readily participates in Michael additions to α,β-unsaturated compounds.

-

Alkylation and Acylation: The acidic α-protons can be readily removed to form a stabilized enolate, which can then be alkylated or acylated with high efficiency.

IV. A Cornerstone of Modern Synthesis: Applications in Drug Discovery and Agrochemicals

The unique properties of fluorinated acetoacetates have made them indispensable building blocks in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine can lead to improved metabolic stability, increased lipophilicity (which can enhance bioavailability), and altered binding affinities to biological targets.

Pharmaceutical Applications

| Drug/Drug Class | Therapeutic Area | Role of Fluorinated Acetoacetate |

| Mefloquine | Antimalarial | Ethyl 4,4,4-trifluoroacetoacetate is a key starting material for the synthesis of the quinoline core of mefloquine.[5][6] |

| Fluorinated Pyrazoles | Anti-inflammatory, Antihyperglycemic | Used in three-component reactions to synthesize a variety of substituted pyrazoles with potential therapeutic applications.[7][8] |

| Fluorinated Pyridines and Pyrimidines | Various | Serves as a versatile precursor for the construction of these important heterocyclic scaffolds found in numerous drugs.[9] |

| Befloxatone | Antidepressant | Ethyl 4,4,4-trifluoroacetoacetate is a key intermediate in its synthesis.[1][3] |

Caption: Retrosynthetic disconnection of Mefloquine, tracing its origin back to the key building block, Ethyl 4,4,4-Trifluoroacetoacetate.

Agrochemical Applications

| Agrochemical Class | Application | Role of Fluorinated Acetoacetate |

| Fluorinated Pyrazoles | Herbicides, Insecticides | A fundamental building block for the synthesis of various patented agrochemicals.[10][11] |

| Thifluzamide | Fungicide | Ethyl 4,4,4-trifluoroacetoacetate is a precursor in its synthesis.[3] |

| Fluacrypyrim | Acaricide | Synthesized using ethyl 4,4,4-trifluoroacetoacetate.[3] |

| Thiazopyr | Herbicide | Derived from intermediates synthesized from ethyl 4,4,4-trifluoroacetoacetate.[1] |

V. Future Horizons: The Enduring Legacy of Fluorinated Acetoacetates

The journey of fluorinated acetoacetates, from their conceptual origins in the early days of organofluorine chemistry to their current status as indispensable tools in modern synthesis, is a testament to the power of fundamental research and the relentless pursuit of novel molecular architectures. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for versatile fluorinated building blocks will only intensify. The development of more efficient and sustainable synthetic routes to these compounds, along with the exploration of their utility in emerging fields such as materials science and chemical biology, will undoubtedly continue to be a vibrant area of research. The silent revolution sparked by these seemingly simple molecules is far from over; it is an ongoing narrative of innovation, with each new application adding another chapter to their remarkable history.

References

- Shen, L., et al. (2009). One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacet

- One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)

- Barbosa-Lima, A., et al. (2018). Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 423-430.

- Zheng, C. (2007).

- Goumont, R., et al. (2024).

- Wipf, P., & Dow, G. S. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165.

- Humphries, P. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8268-8275.

- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacet

- Preparation method of ethyl 4,4,4-trifluoroacetoacet

- Shain, D. Y., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6331-6338.

Sources

- 1. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. data.epo.org [data.epo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

"protocol for the synthesis of derivatives from 4,4-Difluoro-2-methoxyacetoacetate"

Strategic Overview: The Fluorine-Methoxy Synergy

4,4-Difluoro-2-methoxyacetoacetate (Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the simultaneous introduction of two critical pharmacophores:

-

The Difluoromethyl Group (

): A lipophilic hydrogen bond donor. Unlike the perfluorinated -

The

-Methoxy Group (

This guide details the synthesis of three primary derivative classes: 3-difluoromethyl-4-methoxypyrazoles , 6-difluoromethyl-5-methoxypyrimidines , and chiral

Reactivity Profile & Decision Matrix

The starting material contains three electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for selectivity.

-

Site A (Ketone, C3): Highly electrophilic due to the inductive effect of the adjacent

group. This is the primary site for nucleophilic attack by amines/hydrazines. -

Site B (Ester, C1): Less electrophilic; serves as the cyclization termination point.

-

Site C (

-Carbon, C2): Acidic proton allows for alkylation, though the steric bulk of the

Workflow Visualization:

Figure 1: Synthetic divergence from the core scaffold. The high electrophilicity of the

Protocol A: Synthesis of Fluorinated Pyrazoles

This protocol utilizes the Knorr Pyrazole Synthesis.[1] Due to the electron-withdrawing nature of the

Target Molecule: 3-(Difluoromethyl)-4-methoxy-1-phenyl-1H-pyrazol-5-ol (Example)

Materials

-

Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (1.0 equiv)

-

Phenylhydrazine (1.1 equiv) (or other substituted hydrazines)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (10 mmol, 1.96 g) in Ethanol (20 mL).

-

Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise at room temperature. Caution: Exothermic reaction.

-

Catalysis: Add Glacial Acetic Acid (1 mmol, 60

L). -

Reaction: Heat the mixture to reflux (

C) for 4–6 hours.-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (

) should disappear, and a more polar spot (product) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

The residue often solidifies. Triturate with cold diethyl ether or hexanes to remove hydrazine impurities.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).

Data & Expected Yields

| Substituent (R) | Reaction Time | Yield (%) | Physical State |

| H (Hydrazine hydrate) | 3 h | 85-92% | White Solid |

| Phenyl ( | 4 h | 78-85% | Off-white Solid |

| Methyl ( | 4 h | 80-88% | Pale Yellow Oil |

| 4-Cl-Phenyl | 6 h | 75-82% | Beige Solid |

Protocol B: Synthesis of Fluorinated Pyrimidines

Pyrimidines are synthesized via condensation with amidines. The presence of the

Target Molecule: 6-(Difluoromethyl)-5-methoxy-2-methylpyrimidin-4-ol

Materials

-

Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (1.0 equiv)

-

Acetamidine hydrochloride (1.2 equiv)

-

Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for liberating the amidine and driving cyclization.

-

Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology

-

Base Preparation: In a dry flask under Argon, dissolve Sodium metal (25 mmol) in anhydrous Ethanol (30 mL) to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.

-

Amidine Liberation: Add Acetamidine hydrochloride (12 mmol) to the NaOEt solution. Stir for 15 minutes at room temperature.

-

Substrate Addition: Add Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate (10 mmol) dropwise.

-

Cyclization: Heat the mixture to reflux for 8–12 hours.

-

Mechanism Note: The amidine nitrogen attacks the

-ketone first, followed by cyclization onto the ester.

-

-

Quenching:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH

4-5. This protonates the pyrimidinolate salt, causing the product to precipitate.

-

-

Isolation: Filter the precipitate. Wash with cold water and dry under vacuum.

Protocol C: Asymmetric Dynamic Kinetic Resolution (DKR)

The

Target Molecule: (2S, 3R)-Ethyl 4,4-difluoro-3-hydroxy-2-methoxybutanoate

Materials

-

Catalyst:

(1 mol%) -

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or

gas (10 bar). -

Solvent: DMF or DCM.

Methodology

-

Mix substrate (1.0 equiv) and Ru-catalyst (0.01 equiv) in DMF.

-

Add

(3.0 equiv). -

Stir at

C for 24 hours. -

Result: The rapid racemization of the

-center combined with the catalyst's specificity yields the syn or anti product (catalyst dependent) with high ee%.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of your synthesis, use

| Compound Stage | Multiplicity | Coupling Constant ( | |

| Starting Material (Keto) | -125 to -127 ppm | Doublet (of doublets) | ~53 Hz |

| Starting Material (Enol) | -120 to -122 ppm | Doublet | ~53 Hz |

| Pyrazole Product | -110 to -115 ppm | Doublet | ~55 Hz |

| Pyrimidine Product | -118 to -120 ppm | Doublet | ~54 Hz |

| Reduced Alcohol | -130 to -135 ppm | Doublet of dddd | Complex |

Diagnostic Check:

-

If you see a singlet around -110 to -140 ppm, you have likely lost the proton on the

group (defluorination/elimination). -

If the coupling constant

disappears, the

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Fustero, S., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(18), 4030–4033. Link

-

Václavík, J., et al. (2024).

-Methoxyimino- -

BenchChem. (2025).

-Keto Esters. Link

Sources

Application Notes & Protocols: Leveraging 4,4-Difluoro-2-methoxyacetoacetate for the Synthesis of Potent Enzyme Inhibitors

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents.[1][2] This guide provides an in-depth exploration of ethyl 4,4-difluoro-3-oxobutanoate (a derivative of 4,4-Difluoro-2-methoxyacetoacetate), a highly versatile and valuable building block for the synthesis of potent enzyme inhibitors. We will focus on its critical role in the construction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the synthesis of Sitagliptin, a leading therapeutic for type 2 diabetes mellitus.[3][4] This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, actionable protocols for synthesis and enzymatic evaluation.

The Strategic Imperative of Fluorine in Inhibitor Design

The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—make it a "super-hydrogen" in drug design.[2] The difluoromethyl (CF₂) group, in particular, offers distinct advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering adjacent positions less susceptible to metabolic oxidation by cytochrome P450 enzymes and increasing the drug's half-life.[2]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₂ moiety can lower the pKa of nearby amines. This can enhance bioavailability by ensuring the molecule is less basic and more readily permeates cellular membranes.[2]

-

Enhanced Binding Affinity: The difluoro group can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing inhibitor potency.[1]

-

Conformational Control: The steric and electronic properties of the CF₂ group can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for enzyme binding.

These attributes make fluorinated building blocks like 4,4-difluoroacetoacetate derivatives indispensable for creating inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[5][6][7]

Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4][8] Inhibiting DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[9][10] Sitagliptin was the first DPP-4 inhibitor approved for treating type 2 diabetes and serves as a prime example of the successful application of fluorinated synthons.[3]

The core of the Sitagliptin molecule is a chiral β-amino acid derivative. A key precursor to this core, a β-ketoamide, can be synthesized from a 4,4-difluoroacetoacetate derivative. A highly efficient and green synthesis of Sitagliptin has been developed, which is a significant improvement over earlier routes.[3]

Synthetic Workflow Overview

The following diagram outlines a key transformation in the synthesis of a Sitagliptin precursor, starting from a difluoro β-ketoester and coupling it with a heterocyclic amine to form the crucial β-ketoamide intermediate.

Caption: Key coupling step in the synthesis of a Sitagliptin precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of β-Ketoamide Intermediate

This protocol describes the coupling of a difluoro β-ketoester derivative with the requisite heterocyclic amine to form a key intermediate for Sitagliptin synthesis. This method is adapted from established industrial syntheses.[11]

Rationale: The reaction involves the formation of an amide bond between the ketoester and the amine. Using a coupling agent like N,N'-Carbonyldiimidazole (CDI) activates the carboxylic acid (formed in situ or from a related starting material) for nucleophilic attack by the amine, providing a clean and efficient transformation under relatively mild conditions.[11]

Materials:

-